Cas no 32121-06-5 ((1Z)-1,3-dibromoprop-1-ene)

(1Z)-1,3-Dibromoprop-1-ene is a brominated alkene with the molecular formula C₃H₄Br₂, characterized by its (Z)-configuration at the double bond. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized alkenes and cyclic compounds. Its reactivity stems from the presence of two bromine atoms, enabling selective substitution or elimination reactions. The (Z)-stereochemistry offers controlled geometric selectivity in cross-coupling and cycloaddition reactions. The compound is typically used in research and pharmaceutical applications where precise bromoalkene building blocks are required. Careful handling is advised due to its potential lachrymatory effects and sensitivity to light and moisture. Storage under inert conditions is recommended to maintain stability.
(1Z)-1,3-dibromoprop-1-ene structure
(1Z)-1,3-dibromoprop-1-ene structure
Product Name:(1Z)-1,3-dibromoprop-1-ene
CAS No:32121-06-5
MF:C3H4Br2
MW:199.871859550476
MDL:MFCD20542780
CID:1453633
PubChem ID:6299372
Update Time:2025-10-29

(1Z)-1,3-dibromoprop-1-ene Chemical and Physical Properties

Names and Identifiers

    • 1-Propene, 1,3-dibromo-, (Z)-
    • (1Z)-1,3-dibromoprop-1-ene
    • cis-1,3-dibromo-prop-1-ene
    • 32121-06-5
    • EN300-22896786
    • (Z)-1,3-Dibromo-1-propene
    • SCHEMBL1735586
    • G25790
    • (Z)-1,3-dibromoprop-1-ene
    • MDL: MFCD20542780
    • Inchi: 1S/C3H4Br2/c4-2-1-3-5/h1-2H,3H2/b2-1-
    • InChI Key: JWQMKMSVOYQICF-UPHRSURJSA-N
    • SMILES: BrC/C=C\Br

Computed Properties

  • Exact Mass: 197.86792
  • Monoisotopic Mass: 197.86798g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 1
  • Complexity: 31.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 2.0599
  • Boiling Point: 141.92°C (estimate)
  • Refractive Index: 1.5550
  • PSA: 0

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